N-(p-Toluenesulfonyl)-3-pyrroline
Description
Contextualizing N-(p-Toluenesulfonyl)-3-pyrroline within Nitrogen Heterocycle Chemistry
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of biologically active molecules and functional materials. Among these, the pyrroline (B1223166) scaffold holds a privileged position. This compound, as a substituted pyrroline, provides a synthetically accessible and reactive handle for the introduction of this important heterocyclic core into larger, more complex structures. The presence of the electron-withdrawing tosyl group on the nitrogen atom significantly influences the reactivity of the pyrroline ring, making it a versatile tool for synthetic chemists.
Significance of Pyrrolines in Natural Products and Bioactive Molecules
The pyrroline ring system is a recurring structural element in a wide range of natural products and bioactive molecules, underscoring its biological importance. researchgate.netorgsyn.org These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov For instance, the pyrroline moiety is found in various alkaloids and other secondary metabolites that have demonstrated significant therapeutic potential. nih.gov The inherent biological relevance of the pyrroline scaffold drives the continuous development of synthetic methods to access and modify this important heterocyclic system.
Comparison with Pyrrole (B145914) and Pyrrolidine (B122466) Scaffolds in Synthetic Utility
The synthetic utility of this compound can be better understood by comparing it with its structural relatives: the aromatic pyrrole and the saturated pyrrolidine.
| Feature | Pyrrole | Pyrrolidine | This compound |
| Unsaturation | Aromatic (two double bonds) | Saturated (no double bonds) | Partially unsaturated (one double bond) |
| Reactivity | Undergoes electrophilic substitution. | Generally less reactive, undergoes nucleophilic substitution at the nitrogen. | The double bond allows for various addition reactions. The tosyl group activates the molecule for nucleophilic attack. chemimpex.com |
| Synthetic Role | Building block for porphyrins and other complex aromatic systems. wikipedia.org | Core of many alkaloids and pharmaceuticals. nih.gov | Versatile intermediate for accessing both pyrrolidine and pyrrole derivatives, as well as functionalized pyrrolines. ccspublishing.org.cn |
This table provides a comparative overview of the synthetic utility of pyrrole, pyrrolidine, and this compound.
Pyrrole, being aromatic, has a distinct reactivity profile dominated by electrophilic substitution reactions. wikipedia.org In contrast, pyrrolidine, the fully saturated analog, is a flexible five-membered ring that is a cornerstone of many natural products and synthetic drugs. nih.govnih.gov this compound bridges the gap between these two, offering the unsaturation of the pyrroline ring for a variety of transformations, such as hydrogenation to pyrrolidines or oxidation to pyrroles. ccspublishing.org.cn The tosyl group not only protects the nitrogen but also activates the double bond and the alpha-protons, expanding its synthetic potential. chemimpex.com
Historical Overview of Synthetic Methodologies for Pyrroline Derivatives
The synthesis of pyrroline derivatives has been a subject of extensive research for many decades. Early methods often involved the cyclization of appropriately functionalized linear precursors. For instance, the reaction of γ-chloropropyl and cyclopropyl (B3062369) ketimines was an early approach to forming pyrrolines. acs.org Another classical method involves the treatment of cis-1,4-dihalo-2-butenes with amines to furnish N-alkyl-3-pyrrolines, although the synthesis of the parent 3-pyrroline (B95000) via this route with ammonia (B1221849) gives low yields. orgsyn.org
Over the years, more sophisticated and efficient methods have emerged. Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of N-substituted pyrrolines. wikipedia.org Phosphine-catalyzed [3+2] annulations of imines with allenes have also proven to be a highly effective strategy for constructing the 3-pyrroline ring system. orgsyn.org Furthermore, the reaction of alkynyl ketones with N-tosylimines catalyzed by tributylphosphine (B147548) provides a route to highly functionalized 3-pyrrolines. organic-chemistry.org These modern synthetic methodologies have significantly improved the accessibility and structural diversity of pyrroline derivatives, including this compound.
Current Research Trends and Future Directions for this compound
Current research involving this compound continues to focus on its application as a versatile building block in the synthesis of complex target molecules. chemimpex.com Its role as a key intermediate allows for the stereoselective introduction of the pyrrolidine ring, a common feature in many biologically active compounds.
A significant trend is the use of this compound in asymmetric catalysis to generate chiral pyrrolidine derivatives. The double bond in the pyrroline ring is amenable to a variety of enantioselective transformations, such as asymmetric hydrogenation, dihydroxylation, and epoxidation. These reactions provide access to enantiomerically pure or enriched pyrrolidines, which are highly valuable in drug discovery and development.
Future directions will likely involve the development of novel catalytic systems that can further expand the scope of reactions involving this compound. This includes the exploration of new transition-metal catalysts and organocatalysts for more efficient and selective functionalization of the pyrroline ring. Additionally, the application of this versatile building block in the total synthesis of complex natural products and the development of new materials with tailored properties will continue to be an active area of investigation. The unique reactivity imparted by the tosyl group will undoubtedly continue to inspire innovative synthetic strategies. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMIBRUQCUASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456644 | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-72-2 | |
| Record name | N-Tosyl-2,5-dihydropyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |
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| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N P Toluenesulfonyl 3 Pyrroline and Its Derivatives
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) stands as a cornerstone of modern organic synthesis for the construction of cyclic molecules. This powerful reaction utilizes transition metal catalysts to intramolecularly couple two alkene functional groups, forming a new cycloalkene and expelling a small volatile alkene like ethene. The synthesis of N-(p-Toluenesulfonyl)-3-pyrroline from N,N-diallyl-p-toluenesulfonamide is a classic example of this strategy.
Niobium-Catalyzed Ring-Closing Metathesis of N,N-diallyl-p-toluenesulfonamide
Recent advancements have demonstrated the efficacy of in situ-generated niobium complexes as catalysts for the RCM of N,N-diallyl-p-toluenesulfonamide to produce the corresponding 1-(p-toluenesulfonyl)-3-pyrroline. nih.govacs.org This approach is significant as it explores the use of less common, early transition metals for metathesis reactions, which are typically dominated by ruthenium and molybdenum catalysts. nih.gov The active niobium catalyst is generated in situ from a niobium (V) precursor, showcasing a practical and efficient one-step process. nih.govacs.org
The successful synthesis of 1-(p-toluenesulfonyl)-3-pyrroline via niobium-catalyzed RCM hinges on the careful optimization of reaction parameters. Research has systematically investigated the influence of various niobium precursors, reducing agents, solvents, and temperatures to maximize product yield. nih.gov
The reaction was optimized using N,N-diallyl-p-toluenesulfonamide as the model substrate. The most effective catalytic system was formed from niobium pentachloride (NbCl₅), which, when combined with trimethylsilyl (B98337) chloride (TMSCl), zinc powder (Zn) as a reductant, and α,α-dichlorotoluene in tetrahydrofuran (B95107) (THF) at 60 °C, yielded the desired product in 94% yield. nih.gov Other niobium precursors like tetrabutoxy niobium and niobium isopropoxide were found to be inactive. nih.gov
Alternative low-valent niobium complexes, such as NbCl₄(THF)₂ and NbCl₃(DME), also served as effective catalyst precursors, affording the product in high yields of 93% and 92%, respectively, under similar conditions. nih.gov The choice of reducing agent was also critical, with zinc proving superior to manganese and magnesium. The reaction demonstrated a notable solvent dependency; while THF and DME provided excellent yields, solvents like toluene (B28343) and dioxane resulted in significantly lower conversions. nih.gov
Table 1: Optimization of Reaction Conditions for Niobium-Catalyzed RCM
This table summarizes the key findings from the optimization studies for the RCM of N,N-diallyl-p-toluenesulfonamide.
| Entry | Nb Precursor | Reductant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NbCl₅ | Zn | THF | 60 | 94 |
| 2 | NbCl₅ | Mn | THF | 60 | 65 |
| 3 | NbCl₅ | Mg | THF | 60 | 58 |
| 4 | NbCl₄(THF)₂ | Zn | THF | 60 | 93 |
| 5 | NbCl₃(DME) | Zn | THF | 60 | 92 |
| 6 | NbCl₅ | Zn | Toluene | 60 | 45 |
Data sourced from ACS Omega, 2018, 3 (8), pp 9081–9086. nih.gov
The optimized niobium-catalyzed system exhibits a broad substrate scope, effectively cyclizing a variety of substituted N,N-diallylsulfonamides and related compounds. This demonstrates the versatility of the method for creating a range of 3-pyrroline (B95000) derivatives. nih.gov
The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aryl ring of the sulfonamide. For instance, substrates with methyl, methoxy, chloro, and fluoro groups on the para-position of the benzene (B151609) ring all underwent cyclization to provide the corresponding 3-pyrroline derivatives in excellent yields (90-95%). nih.gov This suggests that the electronic properties of the substituent have a minimal impact on the catalytic efficiency.
Steric effects appear to play a more significant role. While substrates with substituents on the aromatic ring react smoothly, the introduction of steric bulk closer to the reacting allyl groups could potentially hinder the reaction, although the specific limits have not been extensively detailed in the primary literature. The successful cyclization of N,N-diallyl-1-naphthalenesulfonamide in 92% yield indicates that even sterically demanding aryl groups are well-tolerated. nih.gov
Table 2: Substrate Scope of Niobium-Catalyzed RCM
This table illustrates the versatility of the niobium catalyst with various diallyl substrates.
| Entry | Substrate (N,N-diallyl derivative of) | Product Yield (%) |
|---|---|---|
| 1 | p-Toluenesulfonamide | 94 |
| 2 | Benzenesulfonamide | 93 |
| 3 | 4-Methoxybenzenesulfonamide | 95 |
| 4 | 4-Chlorobenzenesulfonamide | 91 |
| 5 | 4-Fluorobenzenesulfonamide | 90 |
Data sourced from ACS Omega, 2018, 3 (8), pp 9081–9086. nih.gov
The catalytic cycle is believed to involve a low-valent niobium species, which is generated in situ through the reduction of the Nb(V) precursor, NbCl₅, by zinc powder. nih.gov While a detailed mechanistic pathway for this specific system has not been fully elucidated, it is proposed that the active species is a niobium-carbene complex, analogous to the well-understood mechanisms of ruthenium and molybdenum metathesis catalysts. The reaction between the low-valent niobium species and the diene substrate would form a niobacyclobutane intermediate, which then undergoes retro-[2+2] cycloaddition to release ethene and form the desired 3-pyrroline product, regenerating the niobium-carbene catalyst for the next cycle. researchgate.net The precise structure of the active catalytic species remains a subject of ongoing research. nih.govacs.org
Ruthenium-Catalyzed RCM for Pyrroline (B1223166) Synthesis
Ruthenium-based catalysts, particularly the Grubbs-type catalysts, are widely used for the synthesis of pyrroline derivatives via RCM due to their high activity and functional group tolerance. organic-chemistry.orgorgsyn.org The synthesis of N-Boc-3-pyrroline, a close analog of this compound, from N-Boc-diallylamine is a well-documented example. orgsyn.org
In a typical procedure, N-Boc-diallylamine is dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂) and treated with a catalytic amount of a ruthenium complex. The first-generation Grubbs catalyst (RuCl₂(PCy₃)₂(CHPh)) has been successfully used, often requiring elevated temperatures (refluxing CH₂Cl₂) to achieve high conversion. orgsyn.org The more active second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, allows the reaction to proceed efficiently at room temperature with lower catalyst loadings. organic-chemistry.orgorgsyn.org For example, N-Boc-3-pyrroline has been prepared in 98% yield using 0.1 mol% of a second-generation catalyst at room temperature. orgsyn.org These established methods are directly applicable to the synthesis of this compound from N,N-diallyl-p-toluenesulfonamide, providing a reliable and high-yielding alternative to the niobium-based systems.
Phosphine-Catalyzed Annulation Reactions
As an alternative to metathesis, phosphine-catalyzed annulation reactions offer a distinct and powerful strategy for synthesizing the pyrroline ring system. nih.govacs.org One of the most effective methods is the [4+1] annulation between α,β-unsaturated imines (1,3-azadienes) and an allylic carbonate. nih.govacs.org This reaction provides a highly efficient and diastereoselective route to polysubstituted 2-pyrrolines. nih.gov
The currently accepted mechanism does not proceed via a direct [4+1] cycloaddition. Instead, it begins with the nucleophilic addition of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to the allylic carbonate. This generates a zwitterionic intermediate, which acts as a one-carbon synthon. This intermediate then reacts with the α,β-unsaturated imine in a cascade of steps, including a Michael addition and an intramolecular cyclization, ultimately furnishing the 2-pyrroline product and regenerating the phosphine catalyst. acs.org This approach represents the first catalytic [4+1] cyclization of 1,3-azadienes with phosphorus ylides formed in situ, highlighting the novelty and utility of phosphine catalysis in constructing nitrogen-containing heterocycles. nih.govacs.orgacs.org
[3+2] Annulation of Allenyl Carbene/Allenoates with N-sulfonylimines
The [3+2] annulation reaction between allenes and N-sulfonylimines represents a powerful and convergent approach for the synthesis of highly substituted 3-pyrrolines. orgsyn.org This methodology has been extensively developed, offering access to a wide range of pyrroline derivatives with high levels of stereocontrol.
Mechanistic Investigations Involving Phosphonium (B103445) Diene Intermediates
The phosphine-catalyzed [3+2] annulation of allenoates and N-sulfonylimines proceeds through a well-elucidated mechanistic pathway. orgsyn.org The reaction is initiated by the nucleophilic addition of a phosphine, such as tri-n-butylphosphine, to the allenoate. This generates a zwitterionic intermediate which then adds to the N-sulfonylimine. orgsyn.org The resulting phosphonium amide intermediate undergoes an intramolecular addition of the amide anion to the vinylphosphonium moiety, forming a cyclic ylide. A subsequent proton transfer leads to the final intermediate, which then dissociates to afford the desired 3-pyrroline and regenerates the phosphine catalyst. orgsyn.org
Diastereoselective and Enantioselective Variants in Pyrroline Construction
Significant progress has been made in rendering the [3+2] annulation reaction both diastereoselective and enantioselective. The use of chiral phosphine catalysts has enabled the synthesis of enantiomerically enriched pyrrolines with excellent stereocontrol. nih.govacs.org For instance, the development of hydroxyproline-derived [2.2.1] bicyclic phosphines has proven highly effective. These catalysts, which can act as pseudoenantiomers, provide access to both enantiomers of the pyrroline products with high yields and enantioselectivities. nih.govacs.org The stereochemical outcome of the reaction is dictated by the stereochemistry of the chiral phosphine catalyst, allowing for the selective formation of either the (2R)- or (2S)-pyrrolines. acs.org
The diastereoselectivity of the annulation is also noteworthy, with many systems affording the 2,5-cis-substituted pyrrolines with high preference. nih.gov This stereochemical control is crucial for the synthesis of complex molecules with multiple stereocenters.
Catalyst Scope and Ligand Design in Asymmetric Annulations (e.g., HypPhos, PPh3)
The choice of catalyst and ligand is paramount in achieving high efficiency and stereoselectivity in asymmetric [3+2] annulations. While simple phosphines like triphenylphosphine (PPh3) can catalyze the reaction, the development of specialized chiral phosphine ligands has been instrumental in advancing the field. orgsyn.org
One notable example is the HypPhos family of ligands, which are hydroxyproline-derived bicyclic phosphines. nih.govacs.org These rigid, chiral ligands have demonstrated exceptional performance in the asymmetric synthesis of 1,2,3,5-substituted pyrrolines. nih.gov For example, the use of an endo-phenyl-HypPhos catalyst in the reaction of N-Boc-indole-3-imine with an allenoate afforded the corresponding pyrroline in 93% yield and 99% enantiomeric excess (ee). orgsyn.org The catalyst's rigid framework is believed to be key to its high efficiency, as it minimizes conformational flexibility. acs.org
The performance of these catalysts can be further tuned by modifying their structure. For instance, two diastereoisomeric HypPhos catalysts, differing in the stereochemistry at the phosphorus center, have been shown to act as pseudoenantiomers, providing access to opposite enantiomers of the pyrroline product with high enantioselectivity. nih.govacs.org The strategic use of different γ-substituents on the allenoate and various N-sulfonylimines has been shown to be compatible with these catalytic systems, highlighting their broad substrate scope. nih.govacs.org
| Catalyst | Substrate (Imine) | Substrate (Allenoate) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| endo-phenyl-HypPhos | N-Boc-indole-3-imine | Allenoate | 93 | 99 | orgsyn.org |
| endo-p-anisyl-HypPhos with (S)-BINOL | N-(o-nitrobenzenesulfonyl) imine | Benzyl allenoate | 99 | 94 | orgsyn.org |
Phosphine-Promoted Condensation Reactions for Dihydropyrroles
Phosphine-promoted condensation reactions offer an alternative and efficient route to dihydropyrrole derivatives. These reactions often proceed via a tandem aza-Michael addition/intramolecular Wittig reaction sequence. researchgate.net This approach has been successfully applied to the synthesis of various polyfunctionalized 2,5-dihydropyrroles. organic-chemistry.org A key advantage of this methodology is the ability to render the process catalytic in phosphine through the in situ reduction of the phosphine oxide byproduct, often using a silane (B1218182) reducing agent like phenylsilane. researchgate.net
Metal-Catalyzed Cyclization Reactions
Metal-catalyzed cyclization reactions have emerged as a versatile and powerful tool for the synthesis of pyrroline ring systems. Various metals, particularly silver, have been shown to effectively catalyze the intramolecular cyclization of suitably functionalized precursors.
Silver-Catalyzed Cyclization of Allenic Amino Acids and Allenes
Silver(I) salts, such as silver nitrate (B79036) (AgNO₃) and silver tetrafluoroborate (B81430) (AgBF₄), have proven to be effective catalysts for the cyclization of allenic amino acids and allenic amines to furnish highly functionalized Δ³-pyrrolines. organic-chemistry.orgorganic-chemistry.org This method is particularly attractive as it allows for the transfer of chirality from the starting amino acid-derived allene (B1206475) to the pyrroline product. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates the versatility of the allene moiety in constructing heterocyclic scaffolds. organic-chemistry.org
Furthermore, silver catalysts have been employed in the intramolecular chloroamination of allenes. nih.gov A cationic silver complex ligated by 1,10-phenanthroline (B135089) facilitates the reaction of allenes with N-chlorosuccinimide, leading to chloroaminated products that can be readily converted into functionalized 3-pyrrolines and pyrroles. nih.gov This process is tolerant of a variety of functional groups and proceeds under mild conditions. nih.gov The cyclization of α-hydroxy allenic sulfones catalyzed by silver fluoride (B91410) also provides an efficient route to dihydrofurans, a related five-membered heterocycle. nih.gov
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| AgNO₃ | Allenic amino acids | Δ³-Pyrrolines | Transfer of chirality | organic-chemistry.orgorganic-chemistry.org |
| Ag(I) complex with 1,10-phenanthroline | Allenes | Functionalized 3-pyrrolines | Intramolecular chloroamination | nih.gov |
Copper-Catalyzed Domino Homologation and Cycloisomerization for 3-Pyrroline Synthesis
A notable method for the synthesis of 3-pyrrolines involves a copper-catalyzed domino reaction. elsevierpure.com Copper bromide has been identified as an effective catalyst for a domino sequence that leads to the formation of 3-pyrrolines. This process involves the copper(I)-catalyzed Crabbé homologation of a propargyl sulfonamide, followed by the selective cycloisomerization of the resulting allene intermediate. The use of microwave irradiation facilitates this reaction, allowing for the synthesis of a diverse range of 2-substituted and 2,5-disubstituted 3-pyrrolines. Mechanistic investigations suggest the involvement of vinyl copper intermediates in two potential reaction pathways. elsevierpure.com
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis offers a versatile approach to the synthesis of 3-pyrroline precursors, specifically 2,3-dihydro-1H-pyrroles. One such method is the palladium(0)-catalyzed coupling-cyclization of β-amino allenes with various organic halides, including aryl and 1-alkenyl halides. nih.gov The reaction outcomes are dependent on the substitution pattern of the allene. For instance, 3-substituted-5-unsubstituted-3,4-allenyl amides yield 2,3-dihydro-1H-pyrroles. nih.gov In contrast, 5-substituted-3,4-allenyl amides can lead to the formation of 1,2,5,6-tetrahydropyridines and/or azetidines. nih.gov
Another powerful palladium-catalyzed method is the aminocyclization-Heck-type coupling cascade. This strategy has been successfully applied to prepare dehydrotryptophan derivatives from o-alkynylaniline derivatives and methyl α-aminoacrylate. nih.gov This cascade approach allows for the introduction of a variety of substituents at the C-2 position of the indole (B1671886) ring. nih.gov The use of a polymer-bound triphenylphosphine ligand simplifies the purification process by facilitating the removal of catalyst residues. nih.gov
Table 1: Palladium-Catalyzed Synthesis of Dehydrotryptophan Derivatives This table is interactive. Users can sort and filter the data.
| Starting Material (o-iodoaryl carbamate) | Alkyne | Product | Yield (%) |
|---|---|---|---|
| Ethyl (2-iodophenyl)carbamate | p-tolylacetylene | Methyl (Z)-2-acetamido-3-[2-(p-tolyl)-1H-indol-3-yl]acrylate | 62 |
| Ethyl (2-iodophenyl)carbamate | 1-ethynyl-4-methoxybenzene | Methyl (Z)-2-acetamido-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]acrylate | 73 |
Gold-Catalyzed Cyclization Reactions
Gold catalysts have proven to be highly effective in the synthesis of 3-pyrrolines through various cyclization reactions. Gold(III) chloride catalyzes the cycloisomerization of α-aminoallenes to yield the corresponding 3-pyrrolines in good to high yields. acs.org This reaction shows an interesting dependence of reactivity and chirality transfer on the nature of the nitrogen-protecting group. acs.org The resulting 3-pyrrolines are valuable intermediates for the synthesis of more complex functionalized pyrrolidines and other natural products. acs.org
Gold(I)-catalyzed cascade reactions also provide an efficient route to pyrroline-containing scaffolds. For example, a gold(I)-catalyzed cascade transformation of N-alkynic 2-ynamides has been developed for the synthesis of the indolizidine scaffold, which incorporates a pyrroline ring. nih.gov This process involves a sequence of nucleophilic cyclization, enyne cycloisomerization, and a 1,2-migration. nih.gov Furthermore, gold-catalyzed cyclization of alkynylaziridines offers an efficient pathway to functionalized N-phthaloyl pyrroles. nih.gov
Table 2: Gold(III)-Catalyzed Cycloisomerization of α-Aminoallenes This table is interactive. Users can sort and filter the data.
| α-Aminoallene Substrate | N-Protecting Group | Product | Yield (%) |
|---|---|---|---|
| Substrate 4a | Phthalimide (after deprotection and reprotection) | 3-Pyrroline 5a | Good to Excellent |
| Substrate 4b | Various acyl/sulfonyl groups | 3-Pyrroline 5b | Good to Excellent |
| Substrate 4c | Various acyl/sulfonyl groups | 3-Pyrroline 5c | Good to Excellent |
| Substrate 4d | Various acyl/sulfonyl groups | 3-Pyrroline 5d | Good to Excellent |
| Substrate 4e | Various acyl/sulfonyl groups | 3-Pyrroline 5e | Good to Excellent |
Lewis Acid-Catalyzed Reactions
[3+2] Cycloaddition of Alkynes with N-Tosylaziridines via Carbon-Carbon Bond Cleavage
A novel and efficient method for synthesizing highly substituted 3-pyrrolines is the Lewis acid-catalyzed [3+2] cycloaddition of alkynes with N-tosylaziridines. acs.orgnih.gov This reaction proceeds through the generation of azomethine ylides from N-tosylaziridines via a selective carbon-carbon bond cleavage under mild conditions. acs.orgfigshare.com The subsequent highly regioselective cycloaddition with alkynes furnishes the 3-pyrroline core. acs.org Scandium triflate has been identified as an effective Lewis acid for this transformation. acs.org Furthermore, the use of a chiral Pybox ligand can induce moderate enantioselectivity in the reaction. acs.orgnih.gov
Other Synthetic Routes to this compound Scaffolds
Transformation of Alkenes via Aziridine Intermediates
The synthesis of this compound can also be achieved through the transformation of alkenes, with aziridines serving as key intermediates. Aziridines can be synthesized from alkenes through various methods, including electrochemical approaches that transform unactivated alkenes into a metastable dicationic intermediate that reacts with primary amines. nih.govnih.gov
Once formed, vinyl aziridines can undergo a ring-expansion reaction to yield 3-pyrrolines. This transformation can be catalyzed by (CuOTf)₂·toluene under mild conditions. organic-chemistry.org This method is part of a broader class of reactions involving the ring expansion of vinyl aziridines to access various N-heterocycles. organic-chemistry.org
Synthesis from Chalcone (B49325) Derivatives, Arylacetylene, and Sulfonamide
The synthesis of pyrrole (B145914) derivatives, which are structurally related to this compound, can be achieved through multi-component reactions involving chalcones, arylacetylenes, and sulfonamides. Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in the synthesis of various heterocyclic compounds. nih.govnih.gov Their synthesis is often accomplished via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. nih.govnih.gov
While a direct one-pot synthesis of this compound from these three components is not extensively detailed in the provided results, the synthesis of related N-substituted pyrroles and sulfonamide-containing chalcones provides a basis for this approach. For instance, novel chalcone-sulfonamide hybrid compounds have been synthesized in a three-step process. nih.gov This typically involves:
Synthesis of chalcones through Claisen-Schmidt condensation. nih.gov
Chlorosulfonation of the chalcone. nih.gov
Reaction of the resulting chalcone sulfonyl chloride with an appropriate amine to yield the final sulfonamide derivative. nih.gov
Similarly, pyrrole-based chalcone derivatives have been synthesized by the Claisen-Schmidt condensation of 2-acetylpyrrole (B92022) with various benzaldehyde (B42025) derivatives under basic conditions. nih.govwindows.net This highlights the feasibility of incorporating the pyrrole or a precursor moiety into a chalcone structure.
A plausible, though not explicitly documented, pathway to this compound could involve a multi-component reaction where a tosyl-protected amine source, an acetylene, and a carbonyl compound related to the chalcone backbone come together to form the pyrroline ring.
Table 1: Examples of Chalcone and Pyrrole Synthesis Reactions
| Starting Materials | Reaction Type | Product Type | Reference |
| Aromatic aldehydes and 4-methoxy acetophenone | Claisen-Schmidt condensation | Chalcones | nih.gov |
| Chalcone sulfonyl chlorides and aromatic substituted amines | Nucleophilic substitution | Chalcone sulfonamides | nih.gov |
| 2-acetylpyrrole and substituted benzaldehyde derivatives | Claisen-Schmidt condensation | Pyrrole-based chalcone derivatives | nih.govwindows.net |
Synthesis via Organoaluminum Intermediates in Acylation Reactions (related pyrroles)
The acylation of N-p-toluenesulfonylpyrrole is a key reaction for introducing functional groups onto the pyrrole ring, and it has been found to proceed through organoaluminum intermediates. nih.gov The Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with acyl chlorides in the presence of aluminum chloride (AlCl₃) can lead to a mixture of 2- and 3-acylpyrrole derivatives. nih.gov The regioselectivity of this reaction is influenced by the reaction conditions.
Specifically, the reaction of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride and AlCl₃ in dichloromethane has been shown to produce both N-p-toluenesulfonyl-2-(1-naphthoyl)pyrrole and N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole. nih.gov The formation of the 3-acylpyrrole is believed to occur via an organoaluminum intermediate. nih.gov This intermediate is formed by the reaction of the N-p-toluenesulfonylpyrrole with AlCl₃. Subsequent reaction of this organoaluminum species with the acyl chloride leads to the 3-substituted product. nih.gov
The ratio of the 3-acyl to the 2-acyl isomer can be influenced by the amount of AlCl₃ used and the reaction temperature. nih.gov For instance, using 1.2 equivalents of AlCl₃ at ambient temperature resulted in ratios of the 3-acyl to 2-acylpyrrole ranging from 2:1 to 4:3. nih.gov This methodology provides a route to functionalized N-p-toluenesulfonylpyrroles, which can be precursors to this compound through subsequent reduction steps.
Table 2: Regioselectivity in the Acylation of N-p-Toluenesulfonylpyrrole
| Acylating Agent | Lewis Acid | Product(s) | Isomer Ratio (3-acyl:2-acyl) | Reference |
| 1-Naphthoyl chloride | AlCl₃ | N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole and N-p-toluenesulfonyl-2-(1-naphthoyl)pyrrole | 2:1 to 4:3 | nih.gov |
Green Chemistry Approaches in Synthesis (e.g., use of 2-MeTHF)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in organic chemistry. One key aspect of this is the replacement of hazardous and petroleum-based solvents with greener alternatives. nih.govnih.gov 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising bio-derived solvent for a variety of chemical transformations. nih.govunibe.chresearchgate.net
2-MeTHF is derived from lignocellulosic materials and offers several advantages over traditional ether solvents like tetrahydrofuran (THF). unibe.chresearchgate.net It has a higher boiling point, lower water solubility, and is known to form fewer peroxides. nih.govresearchgate.net These properties make it a more sustainable and safer choice for many reactions.
The use of 2-MeTHF has been successfully demonstrated in the synthesis of O,S,N-heterocyclic compounds, where it has been shown to improve yields in some cases compared to conventional solvents like toluene. nih.gov For example, in a particular synthesis, the yield increased from 57% in toluene to 70% in 2-MeTHF. nih.gov
Furthermore, 2-MeTHF has been shown to be effective in processes that are prone to reactor fouling, as it can solubilize certain reagents that would otherwise cause clogging issues. unibe.ch Its poor water solubility also makes it ideal for extraction and for "telescoping" reaction sequences, where multiple synthetic steps are performed in the same solvent, thus avoiding intermediate workups and solvent swaps. unibe.ch
While the direct synthesis of this compound using 2-MeTHF is not explicitly detailed, the successful application of this green solvent in the synthesis of related heterocyclic structures and in organometallic reactions suggests its potential utility in developing more sustainable synthetic routes to this compound. nih.govunibe.ch The principles of green chemistry encourage the adoption of such solvents to reduce the environmental impact of chemical manufacturing. nih.gov
Table 3: Comparison of Solvents in a Representative Heterocyclic Synthesis
| Solvent | Yield (%) | Green Chemistry Classification | Reference |
| Toluene | 57 | Petroleum-based | nih.gov |
| 2-MeTHF | 70 | Bio-derived | nih.gov |
| CPME | - | Greener alternative | nih.gov |
| Eucalyptol | - | Greener alternative | nih.gov |
Reactivity and Transformations of N P Toluenesulfonyl 3 Pyrroline
Electrophilic Aromatic Substitution on the Toluenesulfonyl Group
Electrophilic aromatic substitution (EAS) on the p-toluenesulfonyl (tosyl) group of N-(p-Toluenesulfonyl)-3-pyrroline is not a commonly utilized transformation in synthetic chemistry. The aromatic ring of the tosyl group is significantly deactivated by the strong electron-withdrawing effect of the sulfonyl moiety (-SO₂-). This deactivation makes the ring much less nucleophilic and therefore less susceptible to attack by electrophiles compared to other more reactive sites within the molecule, such as the electron-rich double bond of the pyrroline (B1223166) ring. Consequently, synthetic strategies involving this compound typically focus on the more facile reactions at the pyrroline core or the deprotection of the nitrogen.
Reactions at the Pyrroline Double Bond
The carbon-carbon double bond in the 3-pyrroline (B95000) ring is a key site of reactivity, enabling various transformations including oxidations, reductions, and cycloadditions.
Oxidation Reactions (e.g., to Pyrroles or Pyrrolin-2-ones)
The 2,5-dihydropyrrole core can be aromatized to the corresponding pyrrole (B145914). This dehydrogenation is a formal oxidation process. Substituted 3-pyrrolines can be converted to their corresponding pyrroles through dehydroaromatization, for instance, by using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.org Another method involves the oxidation of polysubstituted 2,5-dihydropyrroles to pyrrole derivatives using chromium trioxide. organic-chemistry.org Additionally, acid-catalyzed aromatization of substituted 2-benzylidene-3-pyrrolines can yield highly substituted pyrroles. researchgate.net
The oxidation of the pyrroline ring can also lead to the formation of pyrrolin-2-ones (α,β-unsaturated γ-lactams), which are important structural motifs in many bioactive compounds. nih.gov For example, the m-chloroperbenzoic acid (mcpba)-oxidation of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole has been investigated as a route to the corresponding 3-pyrrolin-2-one. researchgate.net
Hydrogenation and Reduction Strategies
The double bond of this compound can be readily reduced to yield the corresponding saturated pyrrolidine (B122466), N-(p-Toluenesulfonyl)pyrrolidine. This transformation is typically achieved through catalytic hydrogenation. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), and nickel. youtube.comnih.gov
The reduction is a syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the metal catalyst. youtube.com This stereospecificity is crucial in the synthesis of stereochemically defined pyrrolidine derivatives.
| Reagent/Catalyst | Substrate Type | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | N-Tosyl-3-pyrroline derivative | N-Tosylpyrrolidine derivative | rsc.org |
| H₂, Adams' catalyst | Pyrrole derivatives | Piperidine derivatives | nih.gov |
| NNP–Manganese(I) Pincer Complexes | N-Heterocycles (e.g., quinolines) | Hydrogenated N-Heterocycles | nih.gov |
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
The double bond in the pyrroline ring can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. uchicago.edunih.gov This reaction involves a 1,3-dipole reacting with the alkene of the pyrroline to form a new, more complex heterocyclic system. While the synthesis of pyrrolines often proceeds via [3+2] cycloadditions (e.g., using azomethine ylides), the N-tosyl-3-pyrroline itself can participate as the alkene component. orgsyn.orgacs.orgnih.gov
These reactions are valuable for creating densely substituted pyrrolidine-fused ring systems with a high degree of stereocontrol. For instance, the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with N-substituted alkenes provides access to complex proline derivatives. acs.org Palladium-catalyzed [3+2] cycloaddition of N-sulfonyl cyclic ketimines with trimethylenemethanes (TMM) is another strategy that yields N-fused pyrrolidines. nih.gov
Reactions at the Nitrogen Atom
Deprotection Strategies for the Tosyl Group
The tosyl (Ts) group is a robust protecting group for the nitrogen atom, stable to a wide variety of reaction conditions. However, its removal (deprotection) is often a necessary step in multi-step syntheses to liberate the free amine for further functionalization. Several methods have been developed to cleave the strong nitrogen-sulfur bond, often requiring reductive or strongly acidic or basic conditions.
Common strategies include dissolving metal reductions and the use of strong acids or specific reagents designed for this purpose. The choice of method depends on the sensitivity of other functional groups present in the molecule.
| Reagent(s) | Conditions | Notes | Reference |
|---|---|---|---|
| Magnesium (Mg) in Methanol (MeOH) | Reflux | A common and effective reductive method. | rsc.org |
| Samarium Diiodide (SmI₂) | Low temperature (-78 °C) after N-trifluoroacetylation | A mild method for substrates sensitive to harsh conditions. | organic-chemistry.org |
| Sodium Hydroxide (NaOH) | MeOH/H₂O, ambient temperature | A basic hydrolysis method. | acs.org |
| Cesium Carbonate (Cs₂CO₃) in MeOH | - | Used for deprotection of N-tosyl azaindoles. | acs.org |
| Methanesulfonic acid (MeSO₃H) / Trifluoroacetic acid (TFA) | Room temperature | Strongly acidic conditions. | researchgate.net |
| Phenylmagnesium bromide (PhMgBr) | Toluene (B28343), 100 °C | Utilizes a Grignard reagent. | researchgate.net |
The development of milder deprotection protocols, such as the use of samarium diiodide, has expanded the synthetic utility of N-tosyl protected amines by improving functional group tolerance. organic-chemistry.org
N-Alkylation and N-Acylation Reactions
The p-toluenesulfonyl (tosyl) group on the nitrogen atom of this compound is a robust protecting group, rendering the nitrogen lone pair less nucleophilic. Consequently, direct N-alkylation or N-acylation is generally not feasible. To achieve these transformations, a two-step sequence involving the removal of the tosyl group (detosylation) followed by the introduction of a new alkyl or acyl group is typically employed.
Detosylation:
Several methods have been developed for the cleavage of the N-S bond in tosylamides, particularly in related heterocyclic systems like indoles and pyrrolidines. These methods often involve basic or reductive conditions. For instance, cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF-methanol has been shown to be effective for the detosylation of a wide range of N-tosylindoles and azaindoles. researchgate.net The reaction conditions are generally mild, though heating may be required for less reactive substrates. researchgate.net Other reagents, such as sodium hydride (NaH) and sodium azide (B81097) (NaN₃), have also been utilized for the deprotection of N-tosylindoloquinones under mild, neutral conditions. thieme-connect.deresearchgate.net
N-Alkylation and N-Acylation of the Unprotected Pyrroline:
Once the parent 3-pyrroline is obtained via detosylation, the free secondary amine is readily functionalized.
N-Alkylation: The synthesis of N-alkyl-3-pyrrolines can be achieved through various methods. A common approach involves the reaction of the free amine with alkyl halides. nih.gov The use of ionic liquids as solvents can promote highly regioselective N-substitution. organic-chemistry.org
N-Acylation: N-acylation to form amides can be accomplished by reacting the 3-pyrroline with acylating agents like benzoyl chloride or acid anhydrides. organic-chemistry.org N-acylbenzotriazoles, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), serve as mild and effective C-acylating agents for pyrroles, but N-acylation can also be achieved under different conditions. nih.gov
The following table summarizes representative transformations for the N-functionalization of the 3-pyrroline core, which are applicable after the initial detosylation step.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 3-Pyrroline | Alkyl Halide, K₂CO₃, DMF | N-Alkyl-3-pyrroline | nih.gov |
| 3-Pyrroline | Benzoyl Chloride, [Bmim][PF₆] | N-Benzoyl-3-pyrroline | organic-chemistry.org |
| 3-Pyrroline | Electrophilic Olefins, [Bmim][BF₄] | N-Alkyl-3-pyrroline | organic-chemistry.org |
Functionalization at Saturated Carbon Centers (e.g., C-H functionalization)
The saturated carbon atoms in this compound are located at the C-2 and C-5 positions. These positions are allylic to the C-3/C-4 double bond, making them susceptible to functionalization through various C-H activation strategies. These reactions allow for the introduction of new substituents directly onto the pyrroline ring, expanding its synthetic utility.
Research in allylic amination has demonstrated that N-tosyl allylic amines can be synthesized directly from alkenes. For example, vanadium-catalyzed allylic amination of α-methylalkenes using chloramine-T as the nitrogen source proceeds with high yield and selectivity. nih.govorganic-chemistry.org Another approach involves a palladium(II)-catalyzed reaction of allylic alcohols with tosyl isocyanate, which yields N-tosyl (E)-allylic amines with high regio- and stereoselectivity. organic-chemistry.org These methodologies, while not performed on this compound itself, establish the chemical feasibility of functionalizing the allylic C-H bonds at the C-2 and C-5 positions to introduce amine or other functional groups.
Dehydrogenative Aromatization and Sulfonylation
The 3-pyrroline ring can be converted into an aromatic pyrrole ring through dehydrogenation. This transformation is a valuable strategy as it provides access to N-tosylpyrroles, which are important building blocks in organic synthesis. The process involves the formal removal of a molecule of hydrogen from the pyrroline ring, resulting in the formation of two conjugated double bonds within the five-membered ring.
Several methods can be employed for this aromatization. For instance, polysubstituted 2,5-dihydropyrroles, which are structurally similar to 3-pyrrolines, can be easily oxidized to the corresponding pyrrole derivatives using reagents like chromium trioxide. organic-chemistry.org Furthermore, photodehydrogenation has been successfully used to convert pyrroline nucleosides into their pyrrole-containing counterparts. nsf.gov The resulting product of such a reaction starting from this compound would be N-(p-Toluenesulfonyl)pyrrole, retaining the sulfonyl group on the nitrogen atom. This aromatic product can then undergo further functionalization characteristic of pyrroles.
Derivatization Strategies
Formation of Substituted Pyrrolines and Pyrrolidines
This compound is a versatile precursor for the synthesis of a wide array of substituted pyrrolines and pyrrolidines, which are prevalent motifs in biologically active compounds.
Substituted Pyrrolines:
The double bond in this compound can be functionalized through various addition and cycloaddition reactions. Furthermore, substituted N-tosyl pyrrolines can be synthesized through multi-component reactions. A notable method is the phosphine-catalyzed [3+2] annulation of alkynyl ketones with N-tosylimines, which furnishes highly functionalized 3-pyrrolines in very good yields. organic-chemistry.org Another powerful strategy involves the silver-catalyzed cyclization of allenic amino acids to produce functionalized Δ³-pyrrolines. organic-chemistry.org
Substituted Pyrrolidines:
The pyrroline ring can be readily converted to the corresponding saturated pyrrolidine ring, often through reduction of the double bond. This can be achieved after the introduction of substituents onto the pyrroline core. Alternatively, substituted N-tosyl pyrrolidines can be synthesized directly. For example, an efficient aza-Cope-Mannich cyclization between a 2-hydroxy homoallyl tosylamine and an aldehyde in the presence of an iron(III) salt yields 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org
The following table highlights some key derivatization strategies.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference(s) |
| Phosphine-Catalyzed Annulation | Alkynyl ketones, N-tosylimines | Bu₃P | Highly functionalized 3-pyrrolines | organic-chemistry.org |
| Aza-Cope-Mannich Cyclization | 2-Hydroxy homoallyl tosylamine, Aldehydes | Iron(III) salts | 3-Alkyl-1-tosyl pyrrolidines | organic-chemistry.org |
| Oxidation | 2,5-Dihydropyrroles | Chromium trioxide | Substituted pyrroles | organic-chemistry.org |
| Silver-Catalyzed Cyclization | Allenic amino acids | AgNO₃ | Functionalized Δ³-pyrrolines | organic-chemistry.org |
| Carbonylation | N-tosyl-3-pyrroline, CO, MeOH | Palladium complex | Methyl 1-tosylpyrrolidine-3-carboxylate | rsc.org |
Synthesis of Fused Heterocyclic Systems
The double bond within the this compound ring can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of bicyclic and polycyclic structures where the pyrrolidine ring is fused to another ring system. Such fused heterocyclic systems are of significant interest in medicinal chemistry.
In a [4+2] Diels-Alder reaction, this compound reacts with a conjugated diene to form an 8-azabicyclo[3.2.1]octane framework. The electron-withdrawing nature of the N-tosyl group activates the double bond, making it a more reactive dienophile. clockss.org While pyrroles themselves are often poor dienes in cycloadditions, the isolated double bond in the pyrroline ring behaves as a typical dienophile. nih.govthieme-connect.de
Studies on structurally similar N-protected dihydropyridinones have shown that they effectively participate as dienophiles in Diels-Alder reactions with siloxydienes, catalyzed by Lewis acids, to construct functionalized isoquinoline (B145761) skeletons. clockss.org This demonstrates the utility of N-activated, partially saturated nitrogen heterocycles as dienophiles for building complex fused systems. This strategy provides a convergent and step-economical approach to aza-bridged bicyclic adducts. thieme-connect.de
Computational and Mechanistic Studies
Quantum Chemical Calculations (e.g., DFT studies)
Density Functional Theory (DFT) is a predominant computational method used to investigate the behavior of N-sulfonylated pyrroline (B1223166) systems. beilstein-journals.orgrsc.orgnih.gov DFT calculations allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the analysis of the electronic structure of molecules. beilstein-journals.orgrsc.orgnih.gov
DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in understanding the detailed mechanism. beilstein-journals.orgresearchgate.net This involves identifying reactants, intermediates, transition states, and products. For reactions involving pyrroline derivatives, DFT has been used to propose mechanisms and rationalize product formation. For instance, in reactions for the synthesis of pyrrolidine-2,3-diones from 3-pyrroline-2-one derivatives, computational results have shown that the main product is formed through the pathway with the lowest Gibbs free energy of activation (ΔG‡). beilstein-journals.org
Transition State Theory (TST) is a fundamental concept that explains the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and an activated transition state complex. wikipedia.orglibretexts.org DFT calculations can locate and characterize the geometry and energy of these high-energy transition state structures. The identification of transition states is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. beilstein-journals.org Intrinsic Reaction Coordinate (IRC) analyses are then performed to ensure that these transition states connect the intended reactants and products on the potential energy surface. mdpi.com
| Parameter | Description | Application in Pyrroline Systems |
| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. | Mapping reaction pathways for transformations of N-sulfonylated pyrrolines. beilstein-journals.org |
| Transition State (TS) | The highest energy point along the lowest energy path from reactants to products. wikipedia.org | Identifying the kinetic bottlenecks in reactions such as cycloadditions and ring-closing metathesis to form pyrroline rings. beilstein-journals.orgresearchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determining the feasibility and rate-determining step of a proposed reaction mechanism. beilstein-journals.org |
| Imaginary Frequency | A negative vibrational frequency calculated for a transition state, indicating an unstable mode that leads the reaction from reactant to product. | Confirming the identity of a calculated structure as a true transition state. beilstein-journals.org |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products through the transition state. | Verifying the connection between a transition state and its corresponding minima (reactants and products). mdpi.com |
Quantum chemical calculations provide deep insights into the electronic nature of molecules. For N-sulfonylated compounds, computational studies have investigated the electronic structure of the sulfonyl group, challenging the traditional model of d-orbital participation. researchgate.net Instead, these studies suggest that bonding is highly polarized (S+-O-) with significant hyperconjugative interactions. researchgate.net
Various reactivity descriptors, calculated using DFT, help in predicting the chemical behavior of molecules. These descriptors are crucial for understanding the regioselectivity and reactivity in reactions involving N-(p-Toluenesulfonyl)-3-pyrroline.
EHOMO and ELUMO : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively.
Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.
Electrophilicity (ω) and Nucleophilicity (N) : These indices quantify the ability of a species to accept or donate electrons, respectively, and are used to predict the course of polar reactions. mdpi.com
Natural Bond Orbital (NBO) Analysis : This analysis provides information on charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering a detailed picture of the bonding. researchgate.net
In studies of related N-sulfonyl ketimines, analysis of the local electrophilic index and spin density has been used to understand the stability and reactivity differences between transient tosyl and iminyl radicals generated during reactions. rsc.orgnih.gov
Kinetic and Thermodynamic Analysis of Transformations
Computational methods are pivotal in distinguishing between kinetic and thermodynamic control in chemical reactions. A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products, while it is under thermodynamic control if the product distribution is determined by the relative stabilities of the products. mdpi.comnih.gov
DFT calculations can determine the Gibbs free energies (ΔG) of reactants, products, and transition states. The difference in the activation energies (ΔG‡) between competing pathways determines the kinetic product, while the difference in the Gibbs free energies (ΔG) of the final products determines the thermodynamic product. beilstein-journals.orgmdpi.com For example, in the synthesis of certain pyrrolidine (B122466) derivatives, DFT calculations have demonstrated that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the major product. beilstein-journals.org
The rate constant (k) of a reaction can also be estimated using the Eyring equation from Transition State Theory, which incorporates the calculated Gibbs free energy of activation. beilstein-journals.org This allows for a quantitative comparison between theoretical predictions and experimental kinetic data. nih.gov
| Control Type | Determining Factor | Computational Metric | Relevance to this compound |
| Kinetic Control | Rate of reaction | Gibbs Free Energy of Activation (ΔG‡) | Predicts the major product formed under conditions where the reaction is irreversible or stopped before equilibrium is reached. rsc.org |
| Thermodynamic Control | Stability of products | Gibbs Free Energy of Reaction (ΔG) | Predicts the major product when the reaction is reversible and allowed to reach equilibrium. mdpi.com |
Role of Catalysis in Mechanistic Pathways (e.g., metal-carbene intermediates, phosphonium (B103445) dienes)
Catalysis is central to many synthetic routes involving this compound and its precursors. Computational studies are essential for elucidating the mechanisms of these catalyzed reactions.
Metal-Carbene Intermediates : Transition-metal complexes, particularly those involving N-Heterocyclic Carbenes (NHCs), are widely used in catalysis. acs.orgresearchgate.netscripps.edursc.orgresearchgate.net NHCs are strong σ-donor ligands that form stable bonds with metals, making them effective in a variety of catalytic transformations, including ring-closing metathesis to form pyrrolines. scripps.edudiva-portal.org For example, the synthesis of N-tosyl pyrrolines can be achieved from diallylated tosylamides via ring-closing metathesis catalyzed by ruthenium complexes. diva-portal.orgacs.org Computational studies can model the catalytic cycle, including the formation and reactivity of key intermediates like metal-nitrenes in Rh(III)-catalyzed syntheses of pyrrolidines. nih.gov
Phosphonium Dienes and Related Intermediates : Phosphine-catalyzed annulation reactions are a powerful method for constructing pyrroline rings. nih.govnih.govacs.orgrsc.org For example, the [3+2] annulation of N-tosylimines with modified allylic compounds or allenes, catalyzed by phosphines like PPh3 or Bu3P, yields highly functionalized 3-pyrrolines. nih.govorganic-chemistry.orgorgsyn.orgacs.orgorganic-chemistry.org
The proposed mechanism for these reactions, often supported by computational evidence, involves a sequence of steps:
Nucleophilic attack of the phosphine (B1218219) on the allene (B1206475) or allylic precursor to form a zwitterionic intermediate (a phosphorus ylide). organic-chemistry.orgorgsyn.org
This intermediate then reacts with the N-tosylimine. organic-chemistry.org
An intramolecular cyclization occurs. organic-chemistry.orgorgsyn.org
Finally, the phosphine catalyst is eliminated to afford the 3-pyrroline (B95000) product. organic-chemistry.orgorgsyn.org
DFT calculations can be used to model the energy profile of this catalytic cycle, identifying the key intermediates and transition states that govern the reaction's efficiency and stereoselectivity. orgsyn.org
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-(p-Toluenesulfonyl)-3-pyrroline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the complete covalent framework of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals appear for each chemically unique proton. The spectrum is characterized by signals from the p-toluenesulfonyl (tosyl) group and the 3-pyrroline (B95000) ring. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region (around 7.3-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl group on the tosyl moiety gives rise to a sharp singlet further upfield, generally around 2.4 ppm.
The protons on the 3-pyrroline ring have characteristic chemical shifts. The vinylic protons (H-3 and H-4) are the most deshielded within the ring system due to the adjacent double bond, appearing as a singlet or a narrow multiplet around 5.8 ppm. The allylic protons on the C-2 and C-5 positions are equivalent and appear as a singlet or a narrow multiplet around 4.1 ppm.
| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic (ortho to SO₂) | ~7.7 | Doublet |
| Aromatic (meta to SO₂) | ~7.3 | Doublet |
| Vinylic (C=CH ) | ~5.8 | Singlet/Multiplet |
| Allylic (N-CH ₂) | ~4.1 | Singlet/Multiplet |
| Methyl (Ar-CH ₃) | ~2.4 | Singlet |
Note: Data is compiled from typical values for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry (a C2 mirror plane), fewer signals than the total number of carbons are observed. researchgate.net The spectrum for this compound would show distinct peaks for the carbons in the tosyl group and the pyrroline (B1223166) ring. The aromatic carbons show signals in the range of 127-144 ppm. The carbon attached to the sulfur atom and the carbon bearing the methyl group are distinct quaternary carbons. The vinylic carbons of the pyrroline ring appear around 125 ppm, while the allylic carbons adjacent to the nitrogen are found at approximately 53 ppm. The methyl carbon of the tosyl group gives a signal at around 21 ppm.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| Aromatic (C-SO₂) | ~144 |
| Aromatic (ipso, C-CH₃) | ~134 |
| Aromatic (CH) | ~130, ~127 |
| Vinylic (C =C) | ~125 |
| Allylic (N-C H₂) | ~53 |
| Methyl (Ar-C H₃) | ~21 |
Note: Data is compiled from typical values for similar structural motifs and databases. spectrabase.comspectrabase.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the ortho and meta protons on the tosyl group's aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals for the methyl, allylic, vinylic, and aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov The compound has a molecular formula of C₁₁H₁₃NO₂S and a molecular weight of approximately 223.29 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z = 223.
The fragmentation pattern is highly diagnostic for the structure. Key fragmentation pathways include:
Cleavage of the N-S bond: This is a common fragmentation for sulfonamides, leading to the formation of a p-toluenesulfonyl cation or radical (m/z = 155) and a pyrroline-derived fragment (m/z = 68). The peak at m/z 155 is often significant.
Loss of SO₂: Fragmentation of the tosyl group can occur by the loss of sulfur dioxide (SO₂), leading to a prominent peak at m/z = 91, which corresponds to the tropylium (B1234903) cation ([C₇H₇]⁺), a very stable aromatic cation.
Ring Fragmentation: The pyrroline ring can also undergo fragmentation.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 223 | [C₁₁H₁₃NO₂S]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 155 | [C₇H₇SO₂]⁺ | Cleavage of the N-S bond |
| 91 | [C₇H₇]⁺ | Loss of SO₂ from the tosyl fragment |
| 68 | [C₄H₆N]⁺ | Cleavage of the N-S bond |
Note: Fragmentation data is based on established principles for sulfonamides and heterocyclic compounds. libretexts.orglibretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net
In the IR spectrum of this compound, strong absorption bands characteristic of the sulfonyl group are expected. These include the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Other significant peaks include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1600 cm⁻¹) and the pyrroline ring, and C-N stretching vibrations.
Raman spectroscopy would also detect these vibrations, particularly the symmetric S=O stretch and the aromatic ring modes. nih.govaps.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric SO₂ Stretch | ~1350 | Sulfonyl (SO₂) |
| Symmetric SO₂ Stretch | ~1160 | Sulfonyl (SO₂) |
| Aromatic C-H Stretch | ~3100-3000 | Aromatic Ring |
| Alkene C=C Stretch | ~1650 | Pyrroline Ring |
| Aromatic C=C Stretch | ~1600 | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination
Table of Mentioned Chemical Compounds
| Common Name | IUPAC Name | Molecular Formula |
| This compound | 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole nih.gov | C₁₁H₁₃NO₂S |
| 3-Pyrroline | 2,5-dihydro-1H-pyrrole thermofisher.com | C₄H₇N |
| p-Toluenesulfonyl chloride | 4-methylbenzene-1-sulfonyl chloride wikipedia.org | C₇H₇ClO₂S |
Applications in Advanced Organic Synthesis
As Synthetic Intermediates for Complex Molecule Construction
The unique chemical architecture of N-(p-Toluenesulfonyl)-3-pyrroline makes it an important building block in the synthesis of more complex chemical structures. The tosyl group functions as an excellent activating group and a removable protecting group for the nitrogen atom, while the pyrroline (B1223166) ring provides a scaffold for further functionalization.
The five-membered pyrroline ring is a privileged structure found in a multitude of natural products and bioactive molecules. organic-chemistry.orgdokumen.pub this compound serves as a key intermediate in the synthesis of various biologically active compounds. chemimpex.com The pyrroline core is a common feature in medicinal chemistry, and its derivatives are explored for developing novel therapeutic agents that target specific biological pathways. chemimpex.comuwo.ca The synthesis of these molecules often leverages the pyrroline scaffold to explore the pharmacophore space efficiently, owing to the non-planarity and sp3-hybridization of the saturated ring system. uwo.ca Phosphine-catalyzed [3+2] annulation reactions are among the most effective methods for constructing the pyrroline ring, which is a core structural unit in many natural products and drugs. dokumen.pub
This compound and its related structures are instrumental in the total synthesis of complex natural products, particularly pyrrolizidine (B1209537) alkaloids. These alkaloids, found in numerous plant species, exhibit a range of biological activities, including antiviral and glycosidase inhibitory effects, making them attractive targets for synthetic chemists. uwo.camdpi.com
A notable example is the synthesis of alexine (B40350), a polyhydroxylated pyrrolizidine alkaloid. In several synthetic routes towards alexine and its stereoisomers, a tosylate group, introduced using p-toluenesulfonyl chloride (p-TsCl), plays a crucial role. For instance, in a synthesis starting from D-glucose, an intermediate alcohol is esterified with p-TsCl to form a tosylate, which then facilitates a cyclization reaction to form the core pyrrolizidine structure.
Furthermore, in the formal synthesis of another alkaloid, (+)-trachelanthamidine, a key step involves the sulfonylation of a free pyrroline amino group with p-toluenesulfonyl chloride, demonstrating the importance of the N-tosyl pyrroline moiety in constructing the target natural product. organic-chemistry.org
Table 1: Selected Natural Products Synthesized Using Tosylated Pyrrolidine (B122466)/Pyrroline Intermediates
| Natural Product | Class | Key Synthetic Step Involving Tosyl Group | Reference(s) |
| Alexine | Pyrrolizidine Alkaloid | Esterification of a primary alcohol with p-toluenesulfonyl chloride to facilitate cyclization. | , |
| (+)-Trachelanthamidine | Pyrrolizidine Alkaloid | Sulfonylation of a secondary amine with p-toluenesulfonyl chloride to form the N-tosyl pyrrolidine intermediate. | organic-chemistry.org |
| (-)-Actinophyllic acid | Alkaloid | [3+2] annulation using an N-(o-nitrobenzenesulfonyl) imine to construct a pyrroline intermediate. | organic-chemistry.org |
This compound is explicitly identified as a synthetic intermediate for a range of pharmaceutical and agrochemical compounds. chemimpex.com Its utility stems from the ability to use the pyrroline scaffold as a starting point for creating diverse derivatives for drug development and crop protection agents. chemimpex.com
In the development of new insecticides, for example, a key sulfonylation step using p-toluenesulfonyl chloride was optimized for the synthesis of the candidate NKY-312. This highlights the industrial relevance of tosylated nitrogen heterocycles as precursors in the agrochemical sector. The pyrrolidine ring itself is a common fragment in many existing drugs, and synthetic methods to create substituted pyrrolidines are crucial for the discovery of new pharmaceutical agents.
Role in Catalysis
This compound and related N-tosyl pyrrolines are valuable substrates in transition metal-catalyzed reactions. chemimpex.com The synthesis of N-tosyl pyrrolines can be achieved via palladium-catalyzed allylation of tosyl amines. The resulting diallylated amines are then converted into the corresponding N-tosyl pyrrolines through ring-closing metathesis.
This compound also participates in catalytic carbonylation reactions. For instance, the methoxycarbonylation of N-tosyl-3-pyrroline can be achieved using a palladium catalyst system under a carbon monoxide atmosphere to produce the corresponding methyl ester, demonstrating its utility in reactions that build molecular complexity.
Table 2: Catalytic Transformations Involving N-Tosyl Pyrrolines
| Reaction | Catalyst System | Substrate | Product | Reference(s) |
| Ring-Closing Metathesis | Grubbs Catalyst | Diallylated Tosyl Amine | N-Tosyl Pyrroline | |
| Methoxycarbonylation | Palladium complex / Ligand | N-Tosyl-3-pyrroline | Methyl 1-(4-toluenesulfonyl)pyrrolidine-3-carboxylate |
Applications in Material Science
The pyrrole (B145914) framework is a structural motif that is encountered in the field of materials science. Functional polymers, which are desirable for applications such as drug delivery and bioimaging, can be synthesized using various chemical strategies. Some commercial sources suggest that this compound finds applications in the creation of advanced materials like polymers and coatings, where its chemical properties could enhance durability and performance. chemimpex.com However, specific examples of the direct polymerization of this compound or its incorporation into specific, named polymer materials are not extensively detailed in the reviewed scientific literature. The primary documented use of this compound remains firmly within the realm of synthetic organic chemistry as an intermediate.
Emerging Research Areas and Future Outlook
Development of Novel Asymmetric Synthetic Methodologies
A significant frontier in the chemistry of N-(p-Toluenesulfonyl)-3-pyrroline is the development of asymmetric methods to produce chiral derivatives. These enantiomerically pure compounds are highly sought after in medicinal chemistry.
Key emerging strategies include:
Asymmetric Gold-Catalyzed Cyclizations: Researchers have demonstrated that cooperative catalysis involving a gold complex and a chiral ligand can transform accessible propargylic sulfonamides into chiral 3-pyrrolines with excellent control over the stereochemistry. organic-chemistry.org Depending on the specific enantiomer of the ligand used, either cis or trans configured products can be selectively formed. organic-chemistry.org
Chiral Phosphine-Catalyzed Annulations: The [3+2] annulation reaction between imines and allenes, catalyzed by chiral phosphines like HypPhos, has emerged as a powerful tool. orgsyn.org This method allows for the construction of the pyrroline (B1223166) ring while setting two stereocenters with high enantioselectivity (ee). orgsyn.org In a formal synthesis of the alkaloid (+)-trachelanthamidine, a key step involved the sulfonylation of a pyrroline intermediate with p-tolylsulfonyl chloride, highlighting the direct relevance to the target compound's structure.
Organocatalytic Reactions: Asymmetric organocatalysis, which avoids the use of metals, is a rapidly growing field. One-pot sequences involving Mannich reactions followed by aza-Michael additions, catalyzed by commercially available chiral organocatalysts, have been developed to synthesize highly functionalized pyrrolidine (B122466) structures with multiple stereocenters. tulane.edu These methods provide a direct route to complex scaffolds that could be derived from or incorporate the N-tosyl-3-pyrroline framework.
Table 1: Comparison of Modern Asymmetric Methodologies for Pyrroline Synthesis
| Methodology | Catalyst Type | Key Reaction | Stereocontrol | Typical Yield | Reference |
| Gold Catalysis | Gold-Ligand Complex | Cycloisomerization | Excellent Diastereoselectivity | Not Specified | organic-chemistry.org |
| Phosphine (B1218219) Catalysis | Chiral Phosphine (e.g., HypPhos) | [3+2] Annulation | High Enantioselectivity (99% ee) | High (93%) | orgsyn.org |
| Organocatalysis | Bifunctional Amine/Squaramide | Mannich/Aza-Michael | Excellent Stereoselectivity | Good | tulane.edu |
Exploration of New Catalytic Systems
The discovery of new catalysts that can mediate reactions involving N-tosyl-3-pyrroline under milder, more efficient, and more selective conditions is a central theme in current research.
Promising new systems include:
Palladium Catalysis: Palladium-catalyzed reactions are being developed for the atom-efficient synthesis of N-tosyl pyrrolines from simple starting materials like allyl alcohols and tosylamines. researchgate.net These methods can involve a sequence of a palladium-catalyzed allylation followed by a ring-closing metathesis reaction. researchgate.net Furthermore, palladium complexes are being used for the carbonylation of N-tosyl-3-pyrroline to introduce new functional groups onto the ring scaffold. rsc.org
Silver-Based Catalysts: Cationic silver complexes have been shown to catalyze the intramolecular chloroamination of allenes to produce functionalized 3-pyrrolines. organic-chemistry.org This method proceeds under mild conditions and tolerates a variety of other functional groups. organic-chemistry.org
Iron Catalysis: Inexpensive and abundant iron(III) salts are being used to catalyze efficient aza-Cope-Mannich cyclizations of homoallyl tosylamines, yielding 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org
Low-Cost Heterogeneous Catalysts: To improve sustainability and simplify purification, researchers are exploring solid catalysts. Acidic aluminas, which are low-cost and commercially available, have proven effective in catalyzing the Paal-Knorr synthesis of N-substituted pyrroles, a reaction class closely related to pyrroline synthesis. researchgate.net The reusability of such heterogeneous catalysts is a significant advantage for industrial applications. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
A major trend in modern chemistry is the shift towards more sustainable and safer manufacturing processes. The synthesis and derivatization of this compound are being adapted to these principles through flow chemistry and the use of renewable resources.
Flow Chemistry: Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. nih.gov The synthesis of N-substituted pyrroles has been successfully translated to a continuous flow process, demonstrating the potential for scalable, automated production. nih.gov This approach is particularly valuable for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation. nih.gov
Sustainable Synthesis: There is a strong push to develop synthetic routes that utilize renewable starting materials and environmentally benign catalysts. An iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources, exemplifies this approach. The reaction produces hydrogen gas as the only byproduct, representing a highly atom-efficient and sustainable process. Similarly, the Clauson-Kaas reaction to produce pyrroles has been adapted to use 2,5-dimethoxytetrahydrofuran, a precursor that can be derived from biomass. nih.gov
Table 2: Advantages of Flow Chemistry for Pyrroline Synthesis
| Feature | Description | Advantage | Reference |
| Heat Transfer | High surface-area-to-volume ratio in microreactors allows for rapid heating and cooling. | Superior temperature control, improved safety for exothermic reactions. | nih.gov |
| Mixing | Efficient micromixing of reactants. | Increased reaction rates, higher yields, better selectivity. | nih.gov |
| Scalability | Production is scaled by running the reactor for longer or by "numbering up" (parallel reactors). | Avoids the challenges of scaling up traditional batch reactors. | nih.gov |
| Safety | Small reactor volumes minimize the quantity of hazardous material at any given time. | Reduced risk of accidents, allows for use of more reactive reagents. |
Computational Design of this compound Derivatives with Tuned Reactivity
The integration of computational chemistry has revolutionized the process of molecular design. Instead of relying solely on trial-and-error, scientists can now use powerful in silico tools to design this compound derivatives with specific, pre-determined properties and reactivities.
This research area encompasses two main activities:
Design for Biological Activity: Molecular docking simulations are widely used to predict how a designed molecule will bind to a biological target, such as an enzyme or receptor. iajpr.com Researchers can create virtual libraries of thousands of pyrroline derivatives and screen them computationally to identify the most promising candidates for synthesis. iajpr.comresearchgate.net This approach has been used to design novel pyrrole (B145914) and pyrrolidine derivatives as potential inhibitors for targets in cancer, inflammation, and Alzheimer's disease. iajpr.com
Prediction and Tuning of Reactivity: Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to calculate the electronic and structural properties of molecules. tulane.edu These calculations can predict a molecule's stability, geometry, and susceptibility to chemical attack. By understanding these properties, chemists can rationally modify the structure of this compound—for example, by adding different substituents—to "tune" its reactivity for a specific synthetic application. DFT is also crucial for elucidating complex reaction mechanisms, such as those in phosphine-catalyzed annulations or palladium-catalyzed carbonylations, helping scientists to understand how to optimize the reaction conditions for better yield and selectivity. orgsyn.orgrsc.org
Q & A
Q. What causes inconsistent enantiomeric excess (ee) in asymmetric syntheses using chiral this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
